molecular formula C13H11N3S B2426709 2-(3-Amino-phenyl)-benzothiazol-6-ylamine CAS No. 53544-81-3

2-(3-Amino-phenyl)-benzothiazol-6-ylamine

Cat. No.: B2426709
CAS No.: 53544-81-3
M. Wt: 241.31
InChI Key: KYIGQQDOCAWDFB-UHFFFAOYSA-N
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Description

2-(3-Amino-phenyl)-benzothiazol-6-ylamine is a heterocyclic compound that features a benzothiazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine typically involves the condensation of 2-aminothiophenol with 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-phenyl)-benzothiazol-6-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Amino-phenyl)-benzothiazol-6-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(3-Amino-phenyl)-benzothiazol-6-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(3-aminophenyl)-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIGQQDOCAWDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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